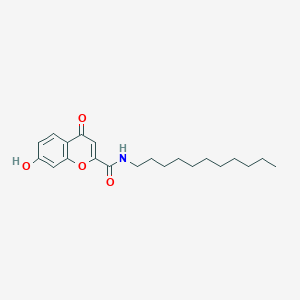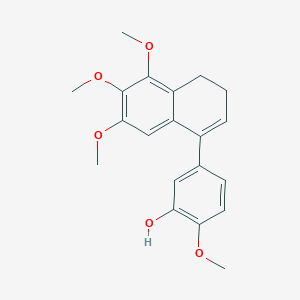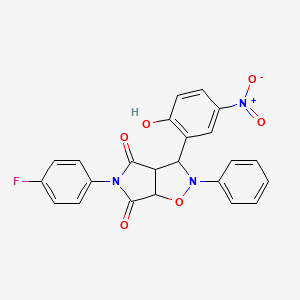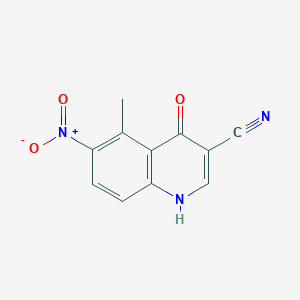
4-Ethoxy-1,1,1-trifluoropent-3-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethoxy-1,1,1-trifluoropent-3-en-2-one is an organic compound with the molecular formula C6H7F3O2. It is a colorless to light orange liquid that is used as an intermediate in organic synthesis. This compound is known for its reactivity due to the presence of both an ethoxy group and a trifluoromethyl group, making it valuable in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Ethoxy-1,1,1-trifluoropent-3-en-2-one can be synthesized through several methods. One common method involves the reaction of trifluoroacetic acid with vinyl ethyl ether in the presence of a base such as pyridine. The reaction is typically carried out in an inert atmosphere at low temperatures to prevent decomposition . Another method involves the continuous synthesis process where raw materials like vinyl ethyl ether, triethylamine, and trifluoroacetic anhydride are introduced into a continuous reactor .
Industrial Production Methods
In industrial settings, the continuous synthesis method is preferred due to its efficiency and safety. This method allows for the precise control of reaction conditions and minimizes the risk of product loss and safety hazards .
Analyse Chemischer Reaktionen
Types of Reactions
4-Ethoxy-1,1,1-trifluoropent-3-en-2-one undergoes various chemical reactions, including:
Substitution Reactions: It reacts with phenylmagnesium bromide to afford ethoxy group substitution products.
Addition Reactions: It reacts with organozinc compounds to yield products arising from 1,2-addition to the carbonyl group.
Cycloaddition Reactions: On heating with triethyl phosphite, it affords a [4+2] cycloaddition product.
Common Reagents and Conditions
Common reagents used in these reactions include phenylmagnesium bromide, organozinc compounds, and triethyl phosphite. The reactions are typically carried out under inert gas conditions to prevent oxidation and decomposition .
Major Products
The major products formed from these reactions include ethoxy group substitution products, 1,2-addition products, and cycloaddition products .
Wissenschaftliche Forschungsanwendungen
4-Ethoxy-1,1,1-trifluoropent-3-en-2-one is used in various scientific research applications:
Wirkmechanismus
The mechanism of action of 4-Ethoxy-1,1,1-trifluoropent-3-en-2-one involves its reactivity with various nucleophiles and electrophiles. The ethoxy group and trifluoromethyl group enhance its reactivity, allowing it to participate in a wide range of chemical reactions. The compound can form stable intermediates, which are crucial in the synthesis of complex molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Ethoxy-1,1,1-trifluoro-3-buten-2-one: This compound is similar in structure but has a different position for the double bond.
Ethyl 4,4,4-trifluorocrotonate: Another similar compound used in organic synthesis.
Uniqueness
4-Ethoxy-1,1,1-trifluoropent-3-en-2-one is unique due to its specific reactivity profile, which is influenced by the presence of both an ethoxy group and a trifluoromethyl group. This makes it particularly valuable in the synthesis of complex organic molecules and pharmaceutical compounds .
Eigenschaften
CAS-Nummer |
910577-07-0 |
|---|---|
Molekularformel |
C7H9F3O2 |
Molekulargewicht |
182.14 g/mol |
IUPAC-Name |
4-ethoxy-1,1,1-trifluoropent-3-en-2-one |
InChI |
InChI=1S/C7H9F3O2/c1-3-12-5(2)4-6(11)7(8,9)10/h4H,3H2,1-2H3 |
InChI-Schlüssel |
MJWKHBFRFQWARS-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=CC(=O)C(F)(F)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-Chlorobenzo[h]isoquinoline-6-carbonitrile](/img/structure/B12620826.png)


![Benzamide, 3,5-dichloro-N-[[(3S,4R)-1-(3,3-dimethylbutyl)-3-fluoro-4-piperidinyl]methyl]-](/img/structure/B12620843.png)
![5-[4-(4-Bromophenyl)piperidin-4-yl]-2-methoxypyridine](/img/structure/B12620854.png)



![2-Amino-5-{[(3-chloropyridin-2-yl)amino]methyl}phenol](/img/structure/B12620877.png)

![2-hydroxy-4-[[4-[2-[(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoyl]amino]-3,3-dimethylbutanoic acid](/img/structure/B12620895.png)
![5-(3-bromophenyl)-3-(2,4-dichlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12620907.png)

![5-Iodo-1-[3-(trifluoromethyl)cyclohexyl]-1H-tetrazole](/img/structure/B12620910.png)
